molecular formula C16H15NOS B109691 1-(10H-Phenothiazin-2-yl)butan-1-one CAS No. 25244-91-1

1-(10H-Phenothiazin-2-yl)butan-1-one

Cat. No. B109691
CAS RN: 25244-91-1
M. Wt: 269.4 g/mol
InChI Key: NUWCYIDJOKYQFA-UHFFFAOYSA-N
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Description

1-(10H-Phenothiazin-2-yl)butan-1-one, also known as phenothiazin-2-ylbutan-1-one, is an organic compound that has been studied for its potential medicinal and scientific applications. It is a member of the phenothiazine family, which are compounds that are used to treat various psychiatric disorders. Phenothiazin-2-ylbutan-1-one has been studied extensively in the laboratory setting and has been found to possess a variety of biological and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one can be achieved through a multi-step reaction sequence starting from commercially available starting materials.

Starting Materials
2-chlorobenzonitrile, 2-aminophenothiazine, butanone, sodium hydroxide, potassium carbonate, acetic anhydride, sulfuric acid, hydrogen peroxide, ethanol

Reaction
Step 1: Conversion of 2-chlorobenzonitrile to 2-aminophenyl ketone - React 2-chlorobenzonitrile with potassium carbonate and 2-aminophenothiazine in ethanol under reflux conditions - Isolate the product by filtration and washing with ethanol Step 2: Synthesis of 1-(10H-Phenothiazin-2-yl)butan-1-one - React 2-aminophenyl ketone with butanone in the presence of acetic anhydride and sulfuric acid - Isolate the product by distillation Step 3: Oxidation of 1-(10H-Phenothiazin-2-yl)butan-1-one - React 1-(10H-Phenothiazin-2-yl)butan-1-one with hydrogen peroxide and sulfuric acid - Isolate the product by distillation

Mechanism Of Action

The exact mechanism of action of 1-(10H-Phenothiazin-2-yl)butan-1-one-2-ylbutan-1-one is not fully understood. However, it is believed to interact with proteins and other biological molecules through a variety of mechanisms. It is thought to bind to proteins and other molecules through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. Additionally, it is thought to interact with proteins through covalent bonding and other non-covalent interactions.

Biochemical And Physiological Effects

Phenothiazin-2-ylbutan-1-one has been found to possess a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. Additionally, it has been found to possess anti-inflammatory and antioxidant properties. It has also been found to possess antiviral and antimicrobial activity.

Advantages And Limitations For Lab Experiments

Phenothiazin-2-ylbutan-1-one has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is stable in aqueous solutions. Additionally, it is relatively non-toxic and has a low cost. However, it is not very soluble in organic solvents and can be difficult to purify. Additionally, it may interact with other compounds in the laboratory, making it difficult to isolate and study its effects on proteins and other biological molecules.

Future Directions

There are a variety of potential future directions for the study of 1-(10H-Phenothiazin-2-yl)butan-1-one-2-ylbutan-1-one. Further research could be conducted to study its effects on other proteins and biological molecules. Additionally, further research could be conducted to study its effects on other diseases, such as cancer and neurological disorders. Additionally, further research could be conducted to study its effects on drug delivery and to develop new therapeutic applications. Finally, further research could be conducted to develop new synthetic methods for producing the compound.

Scientific Research Applications

Phenothiazin-2-ylbutan-1-one has been studied for its potential applications in scientific research. It has been used as a probe for studying the structure and function of proteins and other biological molecules. It has also been used as a model compound for studying the effects of halogen substitution on the structure and function of proteins. Additionally, it has been used to study the effects of protein-ligand interactions on the structure and function of proteins.

properties

IUPAC Name

1-(10H-phenothiazin-2-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NOS/c1-2-5-14(18)11-8-9-16-13(10-11)17-12-6-3-4-7-15(12)19-16/h3-4,6-10,17H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWCYIDJOKYQFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40179901
Record name 1-(10H-Phenothiazin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(10H-Phenothiazin-2-yl)butan-1-one

CAS RN

25244-91-1
Record name 1-(10H-Phenothiazin-2-yl)-1-butanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25244-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(10H-Phenothiazin-2-yl)butan-1-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025244911
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(10H-Phenothiazin-2-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40179901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(10H-phenothiazin-2-yl)butan-1-one
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